
(1S,2S)-2-fluorocyclopropanecarboxylic acid
Overview
Description
(1S,2S)-2-Fluorocyclopropanecarboxylic acid (CAS: 127199-14-8) is a chiral cyclopropane derivative featuring a fluorine atom and a carboxylic acid group. Its molecular formula is C₄H₅FO₂ (MW: 104.08), with a cis-configuration of the fluorine and carboxylic acid substituents . This compound is a critical intermediate in synthesizing quinolone antibiotics, such as sitafloxacin, where stereochemical precision is essential for biological activity . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst to form a cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Enzymatic Hydrolysis
Racemic 2-fluorocyclopropanecarboxylic acid esters undergo enzymatic resolution using lipases or esterases to isolate the (1S,2S)-enantiomer:
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Substrate : Ethyl 2-fluorocyclopropane-1-carboxylate
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Enzyme : Pseudomonas fluorescens lipase
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Conditions : pH 7.5 buffer, 30°C
Reductive Dehalogenation
For intermediates with chlorine substituents:
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Challenges : Long reaction times (days) and dimethyl sulfide byproduct
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Improved Method : Nickel-aluminum alloy with NH₃ reduces reaction time to 2–6 hours
Esterification
The carboxylic acid is esterified for further derivatization:
Amide Formation
Key Industrial Challenges
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Gas Handling : 1,1-Fluorochloroethylene (gas) requires closed reactors, increasing safety risks
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Cost Efficiency : Ruthenium catalysts reduce feedstock costs by 40% vs. copper-based methods
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Waste Reduction : Oxone replaces mCPBA, minimizing hazardous waste
Comparative Analysis of Synthetic Routes
Method | Catalyst | Trans/Cis Ratio | Yield | Cost Efficiency |
---|---|---|---|---|
Ruthenium Catalysis | Ru(II) | 86:14 | 78% | High |
Rhodium Catalysis | Rh(II) | 82:18 | 72% | Moderate |
Copper Asymmetric | Cu(I) | 75:25 | 65% | Low |
This compound’s reactivity is defined by its strained cyclopropane ring and fluorine substituent, enabling diverse transformations critical for bioactive molecule synthesis. Industrial protocols prioritize ruthenium-catalyzed routes for scalability and cost-effectiveness, while enzymatic methods ensure high enantiomeric purity for pharmaceutical applications .
Scientific Research Applications
Antibacterial Agents
The compound serves as an essential intermediate in the synthesis of quinolone derivatives, which exhibit strong antibacterial properties. Specifically, the 1,2-cis-2-fluorocyclopropyl group derived from (1S,2S)-2-fluorocyclopropanecarboxylic acid is incorporated into quinolone antibiotics, enhancing their efficacy and safety profiles .
- Case Study: Sitafloxacin
- Sitafloxacin is a broad-spectrum antibacterial drug that includes a monofluorocyclopropane side chain. The synthesis of this side chain requires this compound as a key intermediate .
- The introduction of fluorine into the drug structure has been shown to increase lipophilicity and improve bioavailability, thereby enhancing therapeutic effects .
Antimycobacterial Activity
Recent studies have indicated that derivatives of this compound demonstrate significant antimycobacterial activity. Research has focused on synthesizing compounds like 1-(2-fluorocyclopropyl)quinolone derivatives that show promising results against Mycobacterium tuberculosis .
Reductive Dehalogenation
Another significant application is in the reductive dehalogenation processes to produce fluorinated cyclopropane derivatives. This method is crucial for producing pharmaceutical compounds with enhanced biological activities .
The introduction of fluorine into cyclopropane structures has been linked to increased biological activity due to the enhanced ring strain and altered electronic properties:
- Enzyme Inhibition : Studies have shown that fluorinated cyclopropanes can act as effective inhibitors for enzymes such as monoamine oxidase (MAO), demonstrating higher activity compared to non-fluorinated analogs .
- Higher Selectivity : The introduction of fluorine allows for greater selectivity in binding interactions with biological targets, making these compounds valuable in drug design.
Mechanism of Action
The mechanism by which (1S,2S)-2-fluorocyclopropanecarboxylic acid exerts its effects is primarily through its interaction with biological targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate various molecular pathways, leading to desired therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Stereoisomers
Key Differences :
- The trans-isomer ((1R,2S)) exhibits distinct physical properties (e.g., higher density) due to spatial arrangement .
- Biological activity varies significantly; the (1S,2S)-isomer is pharmacologically active, while the trans-isomer is often an impurity requiring strict control .
Fluorine-Substituted Analogues
Key Differences :
- Electron Effects : Difluoro and trifluoromethyl groups increase electron-withdrawing effects, altering the carboxylic acid’s acidity (e.g., pKa reduction) and reactivity .
Functional Group Analogues
Key Differences :
Biological Activity
(1S,2S)-2-fluorocyclopropanecarboxylic acid (FCPC) is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of FCPC, highlighting relevant research findings and case studies.
Synthesis of this compound
The synthesis of FCPC has been explored through various methods. A notable approach involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol, followed by a series of elimination and addition reactions to yield the desired cyclopropane structure. This method is advantageous as it utilizes readily available starting materials and offers a cost-effective route for large-scale production .
Antimicrobial Properties
Research indicates that FCPC exhibits significant antimicrobial activity. For instance, derivatives of FCPC have been evaluated for their effects against various bacterial strains. A study demonstrated that compounds incorporating the FCPC moiety showed enhanced antibacterial properties compared to their non-fluorinated counterparts. Specifically, these compounds were effective against Mycobacterium tuberculosis and other gram-positive bacteria .
The mechanism by which FCPC exerts its biological effects is believed to involve the modulation of membrane permeability. The introduction of fluorine atoms into drug molecules often increases their lipophilicity, enhancing membrane penetration and bioavailability. This characteristic is crucial for compounds targeting intracellular pathogens or those requiring efficient cellular uptake .
Study on Antimycobacterial Activity
A recent investigation focused on the synthesis and evaluation of (1R, 2S)-2-fluorocyclopropyl fluoroquinolone derivatives, which included FCPC as a key component. The study found that these derivatives exhibited potent antimycobacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. The presence of the FCPC unit was essential for maintaining activity against resistant strains .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of FCPC. Preliminary studies suggest that compounds containing the fluorocyclopropane structure may protect neuronal cells from excitotoxicity induced by glutamate. These findings are promising for developing therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,2S)-2-fluorocyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) followed by fluorination. Stereochemical control is achieved using chiral catalysts or enantioselective fluorinating agents. For example, cyclopropane ring formation via Simmons-Smith reactions or transition metal-mediated processes ensures retention of the (1S,2S) configuration, while fluorination steps require careful optimization to avoid racemization .
Q. How does the stereochemistry of this compound affect its physicochemical properties and reactivity?
The cis-configuration (1S,2S) introduces steric strain in the cyclopropane ring, enhancing electrophilicity at the carboxylic acid group. This strain also increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions. Computational studies (e.g., DFT) reveal that fluorine’s electronegativity stabilizes the carboxylate anion, influencing pKa (~2.8–3.2) and solubility in polar solvents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as harmful (H315-H319-H335), requiring PPE (gloves, goggles, lab coats) and ventilation. Waste must be neutralized with bases (e.g., NaOH) before disposal. Storage at 2–8°C in airtight containers prevents degradation and volatilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the stability of this compound under varying pH and temperature conditions?
Conflicting stability data (e.g., degradation rates in acidic vs. alkaline media) may arise from differences in analytical methods (HPLC vs. NMR). Systematic studies using controlled buffers and LC-MS monitoring are recommended. For instance, at pH < 2, the cyclopropane ring undergoes acid-catalyzed hydrolysis, while basic conditions (pH > 10) promote decarboxylation .
Q. What advanced analytical techniques are suitable for characterizing enantiomeric purity and conformational dynamics of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while X-ray crystallography confirms absolute configuration. Dynamic NMR (DNMR) at variable temperatures assesses ring puckering and fluorine’s through-space coupling effects .
Q. How does this compound serve as a bioisostere in drug design, and what pharmacological advantages does it offer?
The cyclopropane ring mimics rigid peptide bonds or planar aromatic systems, improving metabolic stability and target binding. Fluorine enhances bioavailability by reducing basicity and increasing membrane permeability. For example, its incorporation into protease inhibitors reduces off-target interactions compared to non-fluorinated analogs .
Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic environments?
Under nucleophilic conditions (e.g., Grignard reactions), the cyclopropane ring undergoes strain-driven opening, forming allylic fluorides. Electrophilic attacks (e.g., bromination) preferentially target the carboxyl group due to fluorine’s electron-withdrawing effects. Kinetic studies using stopped-flow IR spectroscopy quantify these pathways .
Q. Methodological Recommendations
- Stereochemical Analysis : Combine circular dichroism (CD) with computational modeling (e.g., Gaussian) to correlate optical activity with spatial arrangement .
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) to predict shelf-life and degradation products .
- Bioactivity Screening : Employ SPR (surface plasmon resonance) to measure binding affinity to enzymatic targets, leveraging the compound’s rigidity for high-specificity interactions .
Q. Data Contradiction Analysis
Discrepancies in CAS numbers (e.g., 127199-14-8 vs. 105919-34-4) arise from stereoisomer misassignment. Researchers must verify configurations via chiral chromatography or single-crystal XRD, as registry entries often conflate racemic mixtures with enantiopure forms .
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262266 | |
Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-14-8, 105919-34-4 | |
Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127199-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-2-Fluorocyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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